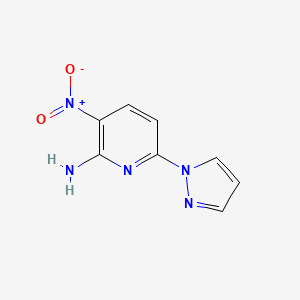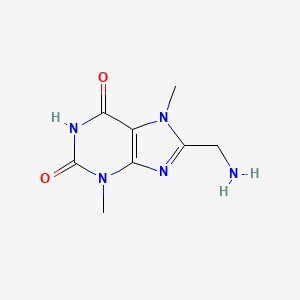![molecular formula C9H8FN3O2 B11894097 Ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B11894097.png)
Ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate d’éthyle est un composé hétérocyclique appartenant à la famille des pyrazolopyridines. Ce composé se caractérise par un système cyclique fusionné constitué d’un cycle pyrazole et d’un cycle pyridine, avec un atome de fluor en position 5 et un groupe ester éthylique en position 3. La structure unique de ce composé en fait un sujet intéressant pour diverses applications de recherche scientifique, en particulier en chimie médicinale et en développement de médicaments .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse du 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate d’éthyle implique généralement la cyclisation de précurseurs appropriés dans des conditions spécifiques. Une méthode courante implique la réaction de l’acide 5-fluoronicotinique avec l’hydrazine pour former le cycle pyrazole, suivie d’une estérification avec de l’éthanol pour introduire le groupe ester éthylique . Les conditions de réaction nécessitent souvent l’utilisation de catalyseurs et de solvants pour faciliter les processus de cyclisation et d’estérification.
Méthodes de production industrielle : Dans un contexte industriel, la production de 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate d’éthyle peut impliquer des réacteurs à écoulement continu pour optimiser les conditions de réaction et améliorer le rendement. L’utilisation de techniques de purification avancées, telles que la chromatographie, garantit l’isolement du produit souhaité avec une pureté élevée .
Analyse Des Réactions Chimiques
Types de réactions : Le 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate d’éthyle subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des oxydes correspondants.
Réduction : Les réactions de réduction peuvent convertir le groupe ester en alcool.
Substitution : L’atome de fluor peut être substitué par d’autres groupes fonctionnels dans des conditions appropriées.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium ou le borohydrure de sodium sont utilisés.
Substitution : Les réactions de substitution nucléophile impliquent souvent des réactifs comme le méthylate de sodium ou le tert-butylate de potassium.
Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des oxydes de pyrazolopyridine, tandis que la réduction peut produire des dérivés d’alcool .
4. Applications de recherche scientifique
Le 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate d’éthyle présente une large gamme d’applications en recherche scientifique :
Chimie : Il sert de bloc de construction pour la synthèse de composés hétérocycliques plus complexes.
Biologie : Le composé est utilisé dans des études pour comprendre son interaction avec les macromolécules biologiques.
Médecine : Il a un potentiel en tant que composé de tête en découverte de médicaments, en particulier pour cibler des enzymes ou des récepteurs spécifiques.
Industrie : La structure unique du composé le rend utile dans le développement de nouveaux matériaux et catalyseurs
Applications De Recherche Scientifique
Ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies to understand its interaction with biological macromolecules.
Medicine: It has potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: The compound’s unique structure makes it useful in the development of novel materials and catalysts
Mécanisme D'action
Le mécanisme d’action du 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate d’éthyle implique son interaction avec des cibles moléculaires spécifiques, telles que des enzymes ou des récepteurs. L’atome de fluor améliore l’affinité de liaison du composé à ces cibles, tandis que le noyau pyrazolopyridine fournit une stabilité structurelle. Le composé peut inhiber ou activer certaines voies, conduisant aux effets biologiques observés .
Comparaison Avec Des Composés Similaires
Le 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate d’éthyle peut être comparé à d’autres dérivés de pyrazolopyridine, tels que :
- 5-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate d’éthyle
- 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate d’éthyle
- 5-iodo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate d’éthyle
L’unicité du 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate d’éthyle réside dans la présence de l’atome de fluor, qui confère des propriétés électroniques distinctes et améliore son activité biologique par rapport à ses homologues halogénés .
Propriétés
Formule moléculaire |
C9H8FN3O2 |
|---|---|
Poids moléculaire |
209.18 g/mol |
Nom IUPAC |
ethyl 5-fluoro-2H-pyrazolo[3,4-b]pyridine-3-carboxylate |
InChI |
InChI=1S/C9H8FN3O2/c1-2-15-9(14)7-6-3-5(10)4-11-8(6)13-12-7/h3-4H,2H2,1H3,(H,11,12,13) |
Clé InChI |
BEQBOAPFYYXWFK-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C2C=C(C=NC2=NN1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![6-(Pyridin-3-ylmethoxy)-2-azaspiro[3.3]heptane](/img/structure/B11894055.png)

![7-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbonitrile](/img/structure/B11894058.png)
![9-Hydroxy-1,5,6,10B-tetrahydropyrrolo[2,1-A]isoquinolin-3(2H)-one](/img/structure/B11894060.png)





